8-(Phenylsulfonyl)quinoline
Description
Properties
CAS No. |
89770-33-2 |
|---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
8-(benzenesulfonyl)quinoline |
InChI |
InChI=1S/C15H11NO2S/c17-19(18,13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |
InChI Key |
SCNIAKVLBKMYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mechanism
-
Intermediate Formation : CS₂ and Et₂NH generate a nucleophilic sulfur-containing reagent (e.g., N,N-diethylcarbamodithioate), which reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form a sulfonyl anion.
-
C2-Sulfonylation : The sulfonyl anion attacks the C2 position of quinoline N-oxide, followed by deoxygenation to yield 2-sulfonylquinoline.
Reaction Conditions
| Substrate | Sulfonyl Chloride | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Quinoline N-oxide | p-Toluenesulfonyl | DCM | 15–30 min | 55–85 |
| 8-Fluoroquinoline N-oxide | Phenylsulfonyl | DCM | 8–12 h | 62–84 |
Key Advantages :
-
Functional Group Tolerance : Compatible with alkyl, halogen, methoxy, and aryl substituents on the quinoline ring.
-
Scalability : Gram-scale synthesis feasible with minimal purification steps.
Multi-Step Synthesis via Intermediate Sulfonation and Substitution
This approach involves sequential sulfonation, chlorination, and nucleophilic substitution, as outlined in patents.
Stepwise Process
-
Sulfonation of Quinoline :
-
Chlorination :
-
Nucleophilic Substitution :
Optimized Conditions for QSC Synthesis
| Reagent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| SOCl₂ + DMF | 85 | 3 h | 84.3 |
| PCl₅ | 145–150 | 5 h | 47.2 |
Challenges :
-
Harsh Conditions : Requires high temperatures and toxic reagents (e.g., PCl₅).
-
Low Efficiency : Yields drop with polyaromatic or electron-deficient substrates.
Palladium-Catalyzed C8 Arylation
This method achieves regioselective C8 functionalization using palladium catalysts and aryl iodides.
Mechanism
-
Cyclopalladation : Palladium coordinates to the quinoline N-oxide oxygen, directing arylation to the C8 position.
-
Oxidative Addition : Aryl iodide undergoes oxidative addition to form a Pd(II) intermediate.
-
Reductive Elimination : Aryl group transfers to C8, yielding 8-arylquinoline N-oxide.
Example Reaction
| Quinoline N-oxide | Aryl Iodide | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Quinoline N-oxide | PhI | Pd(OAc)₂, P(Ph)₃ | 120°C, 3 h | 83 |
Advantages :
Rhodium-Catalyzed Allylation and Post-Functionalization
This route employs Rh-catalyzed allylation followed by sulfonylation.
Key Steps
Yield Data
| Substrate | Allylating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| Quinoline N-oxide | Vinylcyclopropane | [RhCp*Cl₂]₂ | 70 |
Limitations :
Microwave-Assisted Mg(OTf)₂·SiO₂ Catalyzed Sulfonate Formation
This green method uses Mg(OTf)₂·SiO₂ as a heterogeneous catalyst under microwave irradiation.
Reaction Parameters
| Substrate | Nucleophile | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| QSC | Phenol | Mg(OTf)₂·SiO₂ | 45°C, 45 min | 93 |
Benefits :
Comparative Analysis of Methods
Chemical Reactions Analysis
8-(Phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of dihydroquinoline derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of boron reagents with halogenated quinolines, forming carbon-carbon bonds.
Scientific Research Applications
8-(Phenylsulfonyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Phenylsulfonyl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Positional Isomers: 2-Sulfonylquinolines vs. 8-Sulfonylquinolines
The position of the sulfonyl group significantly impacts biological activity and synthetic utility:
- 2-Sulfonylquinolines: These derivatives exhibit potent anticancer activity by inhibiting histone deacetylases (HDACs). For example, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides (e.g., compound 8f) demonstrated nanomolar HDAC inhibition (IC₅₀ = 12 nM) and suppressed cancer cell growth .
- 8-Sulfonylquinolines: While less studied for HDAC inhibition, 8-sulfonyl derivatives are critical intermediates for synthesizing phosphine ligands (e.g., 8-(diphenylphosphino)quinoline) used in transition metal catalysis. The sulfonyl group at position 8 facilitates nucleophilic substitution reactions, enabling diverse functionalization .
Table 1: Comparison of Sulfonylquinoline Isomers
Substituent-Type Comparison
Sulfonyl vs. Sulfonamide :
- 8-(Tosylamino)quinoline (8-TQ): Contains a sulfonamide (-NHSO₂Tol) group at position 8. It suppresses inflammatory signaling pathways (e.g., NF-κB) at micromolar concentrations, whereas 8-(phenylsulfonyl)quinoline lacks reported anti-inflammatory activity. The sulfonamide’s hydrogen-bonding capability may enhance target engagement .
Sulfonyl vs. Phosphine :
- 8-(Diphenylphosphino)quinoline: Synthesized from 8-(trifluoromethylsulfonyl)quinoline, this derivative serves as a P–N chelator for transition metals (e.g., Pd, Ru). The sulfonyl group’s electron-withdrawing nature facilitates substitution with phosphine, enabling applications in catalysis and photochemistry .
Table 2: Substituent Effects at Position 8
Comparison with Non-Sulfonyl 8-Substituted Quinolines
- 8-(Naphth-1-yl)quinoline (8-azaBINOL): This nitrogenous analog of BINOL showed antiviral activity against HIV-1 (4–9 μM). Unlike sulfonyl derivatives, the naphthyl group enhances π-π stacking interactions with viral targets .
- 8-Hydroxyquinoline: A classic metal chelator, its hydroxyl group enables coordination to metals like Fe³⁺ and Cu²⁺. In contrast, the sulfonyl group in this compound lacks chelation capacity but improves solubility and stability .
Table 3: Bioactivity of 8-Substituted Quinolines
Biological Activity
8-(Phenylsulfonyl)quinoline is a compound characterized by a quinoline structure integrated with a phenylsulfonyl group. This unique configuration enhances its chemical reactivity and potential biological activity, making it a significant subject of study in medicinal chemistry. The molecular formula of this compound is C13H11N1O2S1, and it exhibits a range of pharmacological activities due to its structural properties.
Pharmacological Activities
Research indicates that quinoline derivatives, including this compound, possess a broad spectrum of biological activities. Notably, these compounds have been studied for their antimicrobial , antifungal , and anticancer properties. The following table summarizes some key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains, showing potential as an antibiotic. |
| Antifungal | Exhibits antifungal activity against species like Candida albicans. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is critical in understanding how modifications to its structure can influence its biological efficacy. Studies have shown that changes in the quinoline framework can significantly affect the compound's selectivity and potency against different biological targets. For instance, the presence of the phenylsulfonyl group enhances solubility and interaction with biological molecules.
Case Studies and Research Findings
- Antimicrobial Activity : A study focused on the synthesis and biological evaluation of substituted quinolines, including this compound, found that it exhibited significant antibacterial activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .
- Antifungal Properties : In vitro tests demonstrated that this compound showed effective antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound displayed cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. This positions the compound as a promising candidate for further development in cancer therapeutics.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The phenylsulfonyl group may interact with specific enzymes or receptors, inhibiting their activity and altering metabolic pathways.
- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Q & A
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Degradation Pathways : Sulfonyl groups hydrolyze in acidic/alkaline conditions; store at 4°C in amber vials under N₂ .
- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
